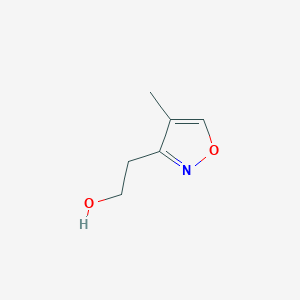










|
REACTION_CXSMILES
|
[Si]([O:8][CH2:9][CH2:10]/[C:11](/Cl)=[N:12]/[OH:13])(C(C)(C)C)(C)C.N#N.[CH:17]#[C:18][CH3:19].C(N(CC)CC)C>C(Cl)CCl.C[C]1[C](C)[C](C)[C](C)[C]1C.C1CC=CCCC=C1.Cl[Ru]>[CH3:19][C:18]1[C:11]([CH2:10][CH2:9][OH:8])=[N:12][O:13][CH:17]=1 |f:5.6.7,^1:31,32,34,36,38|
|


|
Name
|
|
|
Quantity
|
90 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC/C(=N/O)/Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCl)Cl
|
|
Name
|
|
|
Quantity
|
0.022 mL
|
|
Type
|
reactant
|
|
Smiles
|
C#CC
|
|
Name
|
|
|
Quantity
|
0.066 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
7.17 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C[C]1[C]([C]([C]([C]1C)C)C)C.C1/C=C\CC/C=C\C1.Cl[Ru]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through 0.45 μm membrane
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
diluted with MeOH
|
|
Type
|
CUSTOM
|
|
Details
|
purified with prep HPLC (Waters Xbridge C18 19×100 mm), 20 mL/min flow rate with gradient of 30% B-100% B over 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
WAIT
|
|
Details
|
Hold at 100% B for 2 min.
|
|
Duration
|
2 min
|
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=NOC1)CCO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.27 mmol | |
| AMOUNT: MASS | 35 mg | |
| YIELD: PERCENTYIELD | 71.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 71.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |